molecular formula C3H8N4O2S B2843614 3-Azidopropane-1-sulfonamide CAS No. 1034192-12-5

3-Azidopropane-1-sulfonamide

Cat. No. B2843614
CAS RN: 1034192-12-5
M. Wt: 164.18
InChI Key: VSPMNQQOQWDCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidopropane-1-sulfonamide is a chemical compound with the molecular formula C3H8N4O2S and a molecular weight of 164.186 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Azidopropane-1-sulfonamide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR)-based techniques, and molecular dynamics (MD) simulations . These techniques can provide insights into the 3D structure of the compound and its interactions with other molecules .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Azidopropane-1-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have investigated its potential as a precursor for sulfoximine and sulfonimidamide drug candidates . The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R1 bond, S–C bond, and nitrogen R3 substituent), scientists can fine-tune the compound’s properties.

Polymer Synthesis

Sulfonimidates have been utilized as precursors for polymers. Interestingly, their decomposition at elevated temperatures provides a unique route to access specific polymer classes, such as poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

Due to their acid sensitivity, sulfonimidates can serve as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for controlled transformations .

Carbonic Anhydrase Inhibitors

Aromatic sulfonamides, including those with a sulfonic acid tail, have been investigated as membrane-impermeant carbonic anhydrase inhibitors. These compounds selectively target cancer-associated isoforms, making them promising candidates for cancer therapy .

Organic Synthesis

The sulfonamide motif plays several roles in organic synthesis. It acts as an activating group, protecting group, leaving group, and molecular scaffold. Researchers have harnessed its reactivity for diverse synthetic transformations .

Safety And Hazards

The safety data sheet for 3-Azidopropane-1-sulfonamide suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. The use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-azidopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMNQQOQWDCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopropane-1-sulfonamide

Synthesis routes and methods I

Procedure details

Ammonium hydroxide (28%) (10 mL) was added to a solution of 3-azido-1-propanesulfonyl chloride (˜2.29 g, 12.53 mmol; obtained in step 2) in ethanol (10 mL). The reaction mixture was stirred at room temperature for 3 h then concentrated. The residual material was passed through a short silica gel column using hexanes:ethyl acetate as eluent to isolate 3-azido-1-propanesulfonamide (1.5 g, 86%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction was carried out similarly as described in the preparation of compound 411, using compound 3-chloro-propane-1-sulfonic acid amide (19.0 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 35:65 to 65:35 as the eluent to afford the title compound as colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.